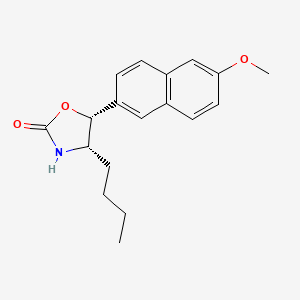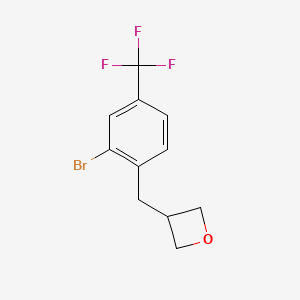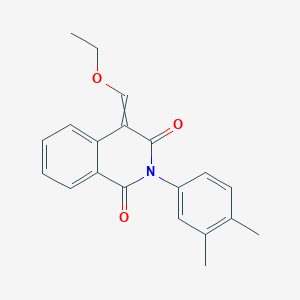![molecular formula C21H32O7S B11832725 1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)-](/img/structure/B11832725.png)
1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)- is a complex organic compound with a unique structure that includes a dioxane ring, an acetic acid moiety, and a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)- typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a condensation reaction involving malonic acid and acetone in the presence of acetic anhydride and sulfuric acid.
Introduction of the Acetic Acid Moiety: This step involves the reaction of the dioxane ring with acetic acid derivatives under controlled conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a reaction with 4-methylphenylsulfonyl chloride in the presence of a base.
Final Esterification: The final step involves the esterification of the compound with 1,1-dimethylethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)- undergoes various chemical reactions, including:
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions and nucleophilic substitutions.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2,2-Dimethyl-1,3-dioxane-4,6-dione, 1,1-dimethylethyl ester: Similar ester structure but without the sulfonyl group.
属性
分子式 |
C21H32O7S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
tert-butyl 2-[(4R,6R)-2,2-dimethyl-6-[2-(4-methylphenyl)sulfonyloxyethyl]-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C21H32O7S/c1-15-7-9-18(10-8-15)29(23,24)25-12-11-16-13-17(27-21(5,6)26-16)14-19(22)28-20(2,3)4/h7-10,16-17H,11-14H2,1-6H3/t16-,17-/m1/s1 |
InChI 键 |
RZWLEQOQQWAZHM-IAGOWNOFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


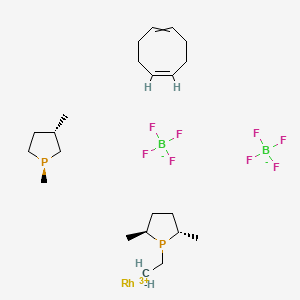
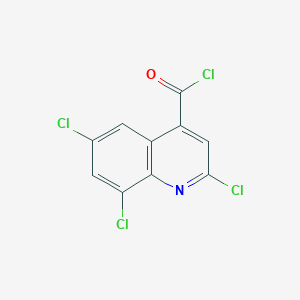
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)


![1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B11832690.png)
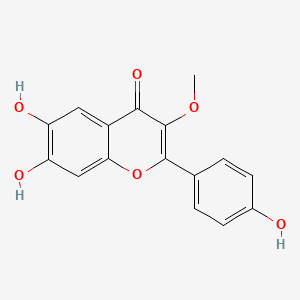
![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)
![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)
